molecular formula C12H8BrN3 B13982993 3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine

3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine

Cat. No.: B13982993
M. Wt: 274.12 g/mol
InChI Key: JJLBTBKRLTZPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of a bromine atom at the 8th position and a pyridinyl group at the 2nd position of the imidazo[1,2-a]pyridine core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as multicomponent reactions, oxidative coupling, and tandem reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of imidazo[1,2-a]pyridine have been shown to inhibit Rab geranylgeranyl transferase (RGGT), disrupting Rab11A prenylation in human cervical carcinoma HeLa cells . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:

The uniqueness of 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

8-bromo-2-pyridin-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-10-4-2-6-16-8-11(15-12(10)16)9-3-1-5-14-7-9/h1-8H

InChI Key

JJLBTBKRLTZPJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.